1-Amino-7-chloroanthracene-9,10-dione

Catalog No.
S13639960
CAS No.
6375-43-5
M.F
C14H8ClNO2
M. Wt
257.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-7-chloroanthracene-9,10-dione

CAS Number

6375-43-5

Product Name

1-Amino-7-chloroanthracene-9,10-dione

IUPAC Name

1-amino-7-chloroanthracene-9,10-dione

Molecular Formula

C14H8ClNO2

Molecular Weight

257.67 g/mol

InChI

InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2

InChI Key

GGJNMALYBXOQEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl

1-Amino-7-chloroanthracene-9,10-dione is an organic compound characterized by its anthracene backbone, which includes an amino group at the first position and a chlorine atom at the seventh position, along with two carbonyl groups at the ninth and tenth positions. Its molecular formula is C14H8ClNO2C_{14}H_{8}ClNO_{2} with a molecular weight of approximately 257.67 g/mol. This compound is notable for its unique structural features, which contribute to its reactivity and biological activity.

  • Oxidation: This compound can be oxidized to form quinone derivatives, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions yield hydroquinone derivatives, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles, leading to a range of substituted anthracene derivatives.

Research indicates that 1-amino-7-chloroanthracene-9,10-dione exhibits significant biological activity. It has been studied for its potential applications in pharmacology due to its ability to interact with biological molecules. Its structural characteristics allow it to bind effectively to DNA, which may lead to implications in cancer research and treatment strategies. Additionally, compounds similar to this one have shown antimicrobial properties .

The synthesis of 1-amino-7-chloroanthracene-9,10-dione can be achieved through several methods:

  • Chlorination of Anthraquinone: This method involves chlorinating anthraquinone followed by amination to introduce the amino group.
  • Direct Amination: This approach utilizes ammonia or amines in the presence of appropriate solvents under controlled conditions.
  • Industrial Production: Industrial methods often involve high-pressure reactors and continuous flow systems to enhance efficiency and yield.

1-Amino-7-chloroanthracene-9,10-dione has various applications across different fields:

  • Dyes and Pigments: It serves as a precursor for dye synthesis due to its vibrant color properties.
  • Pharmaceuticals: Its potential as a therapeutic agent in cancer treatment is under investigation due to its DNA-binding capabilities.
  • Research Tools: The compound is utilized in biochemical research for studying interactions with biological macromolecules .

Studies on the interactions of 1-amino-7-chloroanthracene-9,10-dione with biomolecules have revealed its capacity to bind with DNA. This binding can lead to alterations in genetic material, which is significant for understanding its potential therapeutic effects as well as any mutagenic risks associated with its use. The compound's interactions are being explored further in the context of drug development and toxicology .

Several compounds share structural similarities with 1-amino-7-chloroanthracene-9,10-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-AminoanthraquinoneContains an amino group on anthraquinoneExhibits strong DNA-binding properties
2-Amino-3-chloroanthracene-9,10-dioneChlorine at a different positionDifferent reactivity profile due to substitution
1-Amino-5-chloroanthraquinoneChlorine at the fifth positionPotentially different biological activities
1-Amino-4-chloroanthracene-9,10-dioneChlorine at the fourth positionSimilar reactivity but distinct applications

Uniqueness of 1-Amino-7-Chloroanthracene-9,10-Dione

The unique combination of an amino group and a chlorine atom at specific positions enhances the reactivity of 1-amino-7-chloroanthracene-9,10-dione compared to similar compounds. Its dual functionality as both a dye precursor and a potential therapeutic agent distinguishes it within the anthracene derivative family .

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.0243562 g/mol

Monoisotopic Mass

257.0243562 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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